

Application Notes and Protocols for Testing Fumagilin B on Cancer Cell Lines

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Compound of Interest

Compound Name: *Fumagilin B*

Cat. No.: *B15392558*

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Introduction

Fumagilin B is a mycotoxin produced by the fungus *Aspergillus fumigatus*. It and its synthetic analogs, such as TNP-470, have garnered significant interest in cancer research due to their potent anti-angiogenic properties.[1][2] The primary molecular target of **Fumagilin B** is Methionine Aminopeptidase 2 (MetAP-2), a key enzyme involved in protein modification and endothelial cell proliferation.[2][3] By irreversibly binding to and inhibiting MetAP-2, **Fumagilin B** can arrest the cell cycle in the G1 phase, thereby preventing the proliferation of endothelial cells and subsequent tumor angiogenesis.[2][4] Recent studies have also highlighted its role in inhibiting cancer stem-like cells (CSCs) and sensitizing them to conventional chemotherapeutic agents.[5]

These application notes provide a comprehensive protocol for evaluating the efficacy of **Fumagilin B** on various cancer cell lines, with a focus on assessing its effects on cell viability, apoptosis, and angiogenesis.

Data Presentation

Table 1: Hypothetical IC50 Values of **Fumagilin B** on Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM) after 72h
HUVEC	Normal Human Umbilical Vein Endothelial Cells	X
A549	Lung Carcinoma	Y
HCC827	Lung Adenocarcinoma	Z
Huh-7	Hepatocellular Carcinoma	A
SNU-449	Hepatocellular Carcinoma	B
HT29	Colorectal Adenocarcinoma	C

Note: This table is a template for summarizing experimental data. Actual IC50 values (the concentration of a drug that inhibits a biological process by 50%) would be determined experimentally.

Table 2: Hypothetical Apoptosis Induction by **Fumagilin B** in A549 Cells

Treatment	Concentration (μM)	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Control	0	A	B
Fumagilin B	X	C	D
Fumagilin B	Y	E	F

Note: This table is a template for summarizing flow cytometry data for apoptosis assays.^[6] Actual percentages would be determined experimentally.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of **Fumagilin B**.^{[7][8][9][10]}

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Fumagilin B** (stock solution prepared in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Phosphate Buffered Saline (PBS)

Procedure:

- Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[11] Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of **Fumagilin B** in complete medium. Remove the old medium from the wells and add 100 μ L of the **Fumagilin B** dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][12]
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[10]

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[\[7\]](#)
[\[9\]](#)
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol utilizes flow cytometry to quantify apoptosis induced by **Fumagilin B**.[\[6\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell lines
- Complete cell culture medium
- **Fumagilin B**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of **Fumagilin B** for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
- Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[\[6\]](#)
- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.[\[13\]](#)

- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[6]

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of **Fumagilin B** to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs).[15][16][17]

Materials:

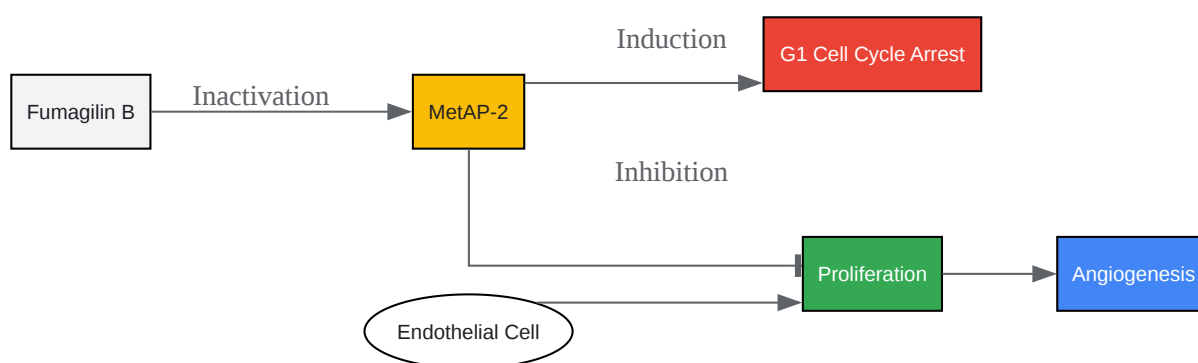
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium
- **Fumagilin B**
- Matrigel
- 96-well plates
- VEGF (Vascular Endothelial Growth Factor) as a pro-angiogenic stimulus

Procedure:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Seeding and Treatment: Seed HUVECs ($1-2 \times 10^4$ cells/well) onto the Matrigel-coated plate in endothelial cell growth medium containing VEGF. Add different concentrations of **Fumagilin B** to the wells.
- Incubation: Incubate the plate for 4-18 hours at 37°C.[17]

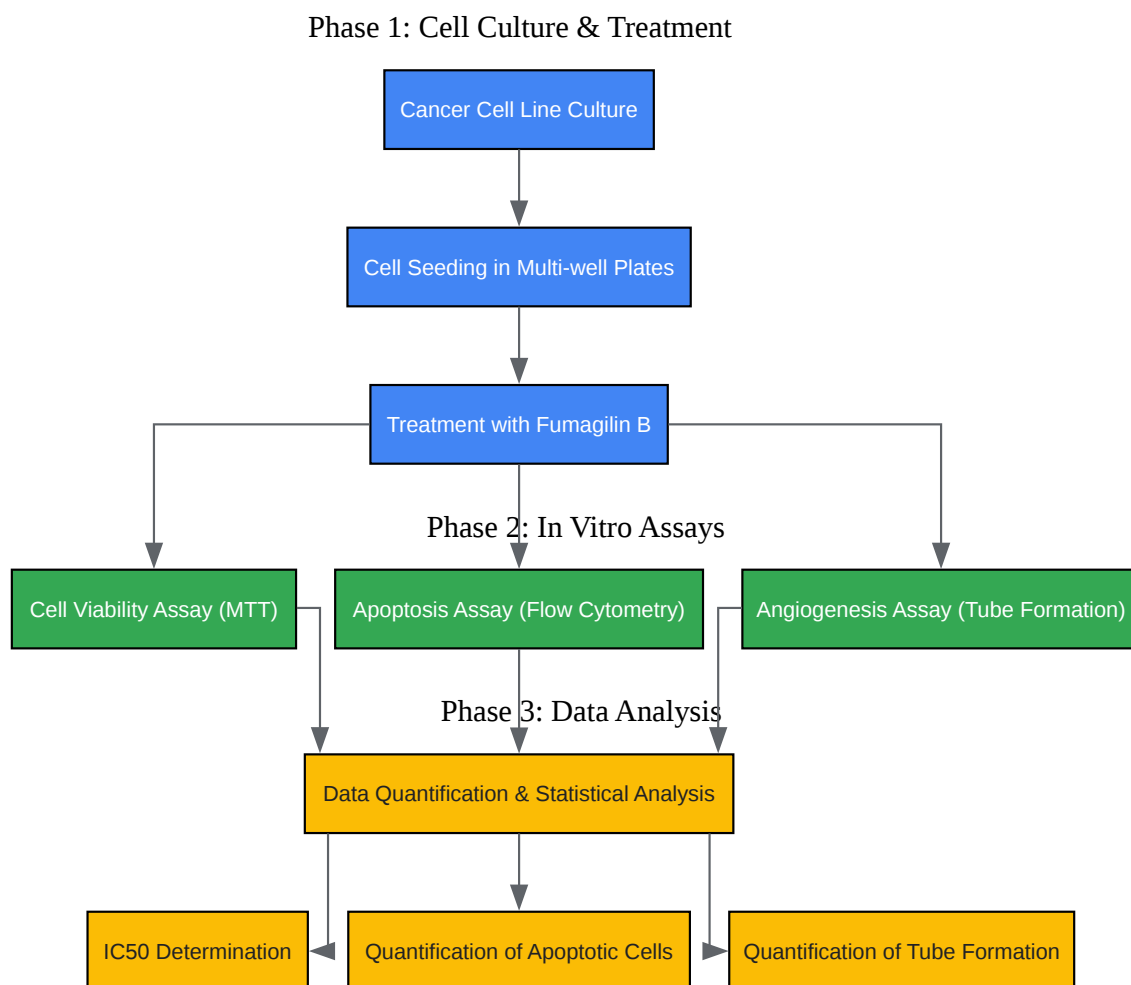
- Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
- Data Analysis: Compare the tube formation in **Fumagilin B**-treated wells to the control wells to determine the inhibitory effect.

Visualizations



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Caption: **Fumagilin B** inhibits angiogenesis by inactivating MetAP-2.



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Caption: Workflow for testing **Fumagilin B** on cancer cell lines.

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